crystal structure and X-ray diffraction of ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate
crystal structure and X-ray diffraction of ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of Pyrazole Carboxylates: A Case Study Approach
Publication Note: A comprehensive search of structural databases, including the Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate.[1][2][3][4][5] This guide, therefore, employs a case study approach, presenting a detailed analysis of a closely related and structurally characterized compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. The principles and methodologies described herein are directly applicable to the target compound and provide a robust framework for its future structural elucidation.
Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a vast array of biological activities and physicochemical properties. Their prevalence in pharmaceuticals stems from their ability to act as versatile scaffolds in drug design, offering a unique combination of hydrogen bonding capabilities, steric bulk, and electronic properties. The precise three-dimensional arrangement of substituents on the pyrazole ring is paramount to their function, dictating their interaction with biological targets. Consequently, single-crystal X-ray diffraction stands as an indispensable tool for the unambiguous determination of their molecular architecture.[6]
This guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of pyrazole carboxylates, with a focus on the techniques and rationale behind single-crystal X-ray diffraction. For researchers, scientists, and drug development professionals, a thorough understanding of these methodologies is crucial for structure-activity relationship (SAR) studies and the rational design of novel chemical entities.
Synthesis and Crystallization: From a Molecule in Solution to a Well-Ordered Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This section outlines a plausible synthetic route for ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate and discusses the principles of crystallization for small organic molecules.
Proposed Synthesis of Ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate
While the exact synthesis of the title compound is not detailed in the available literature, a viable synthetic pathway can be proposed based on established methods for the preparation of substituted pyrazole-3-carboxylates.[6][7] The Knorr pyrazole synthesis and subsequent modifications provide a robust foundation for obtaining the desired product.
Experimental Protocol: A Plausible Synthetic Route
-
Step 1: Synthesis of the Diketone Intermediate. The synthesis would likely commence with the Claisen condensation between a pivaloyl derivative (to introduce the tert-butyl group) and diethyl oxalate to form a 1,3-diketone intermediate.
-
Step 2: Cyclocondensation with Hydrazine. The resulting diketone is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid, to form the pyrazole ring. This cyclocondensation reaction is a cornerstone of pyrazole synthesis.[6][8]
-
Step 3: Bromination of the Pyrazole Ring. The final step involves the regioselective bromination of the pyrazole ring at the 4-position. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.
Caption: Proposed synthetic pathway for ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[9] It is a process that requires patience and a systematic approach to exploring various crystallization conditions. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in a highly ordered, crystalline form.
Common Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystal growth.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature or below.[10]
-
Co-crystallization: In cases where a molecule is difficult to crystallize on its own, it can be co-crystallized with another molecule to form a more stable crystal lattice.[11][12]
Single-Crystal X-ray Diffraction: Illuminating the Molecular World
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[9][13] The technique relies on the interaction of X-rays with the electron clouds of the atoms in a crystal, producing a diffraction pattern that can be mathematically decoded to reveal the atomic arrangement.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: A Generalized X-ray Crystallography Workflow
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Crystal Selection and Mounting: A suitable single crystal, typically with dimensions between 0.1 and 0.5 mm, is selected under a microscope and mounted on a goniometer head.[12]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam and rotated, while a detector records the diffraction pattern.[13]
-
Data Processing: The raw diffraction data are processed to determine the intensities and positions of the Bragg reflections. This step also involves corrections for experimental factors such as absorption.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. Direct methods or Patterson methods are commonly used to obtain an initial model of the crystal structure.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods.[14][15][16][17][18] This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.[16]
-
Structural Analysis and Validation: The final refined structure is analyzed to determine bond lengths, bond angles, and intermolecular interactions. The quality of the structure is assessed using various crystallographic metrics.
Case Study: Structural Analysis of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
As a proxy for our target molecule, we will examine the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.[19][20] This molecule shares key structural features with our target, including a bromine-substituted heterocyclic ring and a tert-butyl group, making it an excellent model for understanding the structural nuances of this class of compounds.
Caption: Chemical structure of the case study compound.
Crystallographic Data and Refinement Parameters
The following table summarizes the key crystallographic data and structure refinement parameters for tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.[20]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₄BrN₃O₂ |
| Formula Weight | 312.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345(6) |
| b (Å) | 8.912(3) |
| c (Å) | 12.456(5) |
| β (°) | 109.87(4) |
| Volume (ų) | 1289.1(9) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.610 |
| Absorption Coefficient (mm⁻¹) | 3.56 |
| F(000) | 640 |
| R(int) | 0.045 |
| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |
Molecular and Crystal Structure Insights
The crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate reveals several key features:
-
Planarity: The indazole ring system, comprising the fused pyrazole and benzene rings, is nearly planar. This planarity is a common feature in such aromatic systems and influences the crystal packing.[19][20]
-
Intermolecular Interactions: The crystal packing is stabilized by a network of intermolecular hydrogen bonds and other weak interactions. In this particular structure, N—H···N hydrogen bonds link molecules into inversion dimers.[20] These dimers are further connected through C—H···O and C—H···Br interactions, as well as π–π stacking interactions between the aromatic rings.[20]
-
Conformation of Substituents: The tert-butyl group and the carboxylate moiety adopt specific conformations relative to the indazole ring, which are dictated by steric and electronic factors. The dihedral angle between the ester group and the fused-ring system is a key conformational parameter.[20]
The detailed analysis of these structural features provides invaluable insights into the solid-state behavior of the molecule and can be correlated with its physical properties and biological activity.
Conclusion: The Power of Structural Insight in Drug Discovery and Beyond
The determination of the three-dimensional structure of a molecule through single-crystal X-ray diffraction is a powerful tool in modern chemical research. It provides an unambiguous depiction of molecular geometry, conformation, and intermolecular interactions, which are critical for understanding the behavior of a compound. For drug development professionals, this information is essential for designing potent and selective drug candidates. For materials scientists, it provides the basis for understanding and engineering the properties of crystalline materials.
While the crystal structure of ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate remains to be determined, the methodologies and principles outlined in this guide provide a clear roadmap for its future elucidation. The case study of a closely related analogue demonstrates the wealth of information that can be gleaned from a high-quality crystal structure determination.
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